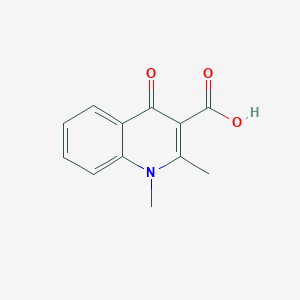

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1,2-dimethyl-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7-10(12(15)16)11(14)8-5-3-4-6-9(8)13(7)2/h3-6H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEXTEPFIVECBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Methyl 2-((Z)-3-Oxo-3-arylpropenylamino)benzoate

A mixture of methyl anthranilate (1.0 eq) and dimethyl acetylenedicarboxylate (1.2 eq) in phenyl ether is refluxed at 210°C for 6 hours under nitrogen. The reaction proceeds via Michael addition followed by cyclodehydration, yielding the quinoline core. For 1,2-dimethyl substitution, methyl groups are introduced by alkylating the nitrogen and C2 position during intermediate stages.

Alkylation and Hydrolysis

The cyclized product (1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxylate) is alkylated using methyl iodide (2.5 eq) in DMF with sodium hydride (60% dispersion) at 0°C. Subsequent hydrolysis with 10% NaOH in ethanol (100°C, 4 hours) cleaves the ester to the carboxylic acid. This method achieves yields of 65–80%, though regioselectivity requires careful control to avoid N3-alkylation byproducts.

N-Alkylation of Isatoic Anhydride

Intermediate Synthesis

Isatoic anhydride reacts with methyl bromide (1.5 eq) in anhydrous DMF at 0°C, catalyzed by sodium hydride, to form 1-methyl-1H-benzo[d][1,oxazine-2,4-dione. This intermediate reacts with methyl acetoacetate (1.2 eq) in DMF at 120°C, inducing ring expansion to yield 1,2-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Saponification and Purification

Ester hydrolysis with lithium hydroxide in THF/water (3:1, 70°C, 3 hours) affords the carboxylic acid. Column chromatography (silica gel, CHCl:MeOH 95:5) purifies the product, achieving 70–85% purity, with final recrystallization from ethanol raising it to >98%.

Modified Curtius Rearrangement for Amide Derivatives

While primarily used for amide synthesis, the Curtius reaction adapts to introduce functional groups.

Azide Formation and Rearrangement

4-Oxo-1-pentyl-1,4-dihydroquinoline-3-carbonyl chloride reacts with sodium azide (2.0 eq) in acetone, forming the acyl azide. Thermolysis in tert-butanol at 100°C generates an isocyanate intermediate, which rearranges to the tert-butyl carbamate.

Methyl Group Introduction

Deprotection with HCl/ethanol (6 M, 25°C, 12 hours) yields the primary amine, which undergoes reductive methylation using formaldehyde and sodium cyanoborohydride (pH 5, 0°C). This step installs the C2 methyl group, though competing N1-demethylation necessitates rigorous pH control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Natural Isolation | <0.01 | 95–98 | No synthetic steps | Low yield, resource-intensive |

| Gould-Jacobs | 65–80 | 98 | Scalable, high regioselectivity | Harsh conditions, multi-step |

| Isatoic Anhydride | 70–85 | 98 | Modular alkylation | Requires anhydrous conditions |

| Curtius Rearrangement | 50–60 | 90 | Functional group diversity | Low yield, complex workup |

The Gould-Jacobs method emerges as the most efficient, balancing yield and scalability. However, the isatoic anhydride route offers flexibility for C2 substitution, critical for structure-activity studies.

Mechanistic Insights and Optimization

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions at the quinoline ring and carboxyl group.

Alkylation at N1 Position

- Mechanism: Base-mediated deprotonation at N1 followed by nucleophilic attack on alkyl halides.

- Applications: Critical for synthesizing HIV-1 integrase inhibitors and antibacterial agents .

Oxidation and Reduction

The quinoline ring and ketone group participate in redox reactions.

Oxidation

Reduction

Cyclization and Ring Modification

The compound serves as a precursor for heterocyclic expansions.

Cyclization with Ketoesters

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2-((Z)-3-Oxo-3-aryl-propenylamino)benzoate, NaOMe | 3-Aroyl-1-alkylquinolin-4-ones | 72–83% |

Functional Group Interconversion

The carboxylic acid group enables esterification and amidation.

Esterification and Amidation

| Reaction Type | Reagent/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Esterification | SOCl₂, ROH | Ethyl/Methyl esters | Prodrug synthesis | |

| Amidation | HBTU, R-NH₂ | 3-Carboxamide derivatives | Cannabinoid receptor modulators |

Hydrolysis

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M LiOH, THF, 80°C | 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid | 90% |

Halogenation

Electrophilic halogenation introduces halogens at specific ring positions.

| Reagent/Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|

| Cl₂, FeCl₃ | 6-Chloro derivative | C6 position favored | |

| Br₂, H₂SO₄ | 5-Bromo derivative | Directed by electron-withdrawing groups |

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study demonstrated that 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Properties : Several studies have explored the anticancer effects of quinoline derivatives. For instance, this compound has shown promise in inhibiting tumor growth in vitro and in vivo models. Specific mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Its ability to modulate inflammatory pathways could lead to therapeutic applications .

Biochemical Research

- Enzyme Inhibition : this compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can be crucial for studying metabolic disorders and developing enzyme-targeted therapies .

- Receptor Interaction : The compound interacts with various receptors such as adrenergic and cannabinoid receptors, which are vital for understanding its role in neuropharmacology and potential applications in treating neurological disorders .

Natural Product Synthesis

The compound can be isolated from natural sources such as the herbs of Micromelum sp., indicating its relevance in ethnopharmacology and natural product chemistry. This aspect opens avenues for sustainable sourcing and development of herbal medicines .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, the compound was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that it may serve as a foundation for new cancer therapies targeting specific cancer types .

Wirkmechanismus

The mechanism of action of 1,4-dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Quinolinecarboxylic acid derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with its analogues, focusing on structural features, physicochemical properties, and pharmacological relevance.

Structural Modifications and Pharmacological Activity

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

- 1,2-Dimethyl derivative : Low aqueous solubility (<1 mg/mL), stable at -20°C .

- 1-Cyclohexyl derivative : Increased lipophilicity (logP ~3.2) due to cyclohexyl group; suitable for CNS-targeted drug design .

- Fluorinated derivatives (e.g., 6,8-difluoro): Enhanced membrane permeability and metabolic stability via fluorine substitution .

- Methoxy/methylenedioxy derivatives : Improved solubility in polar solvents (e.g., DMSO) due to electron-donating groups .

Acid-Base Properties

- The carboxylic acid group at position 3 confers acidity (pKa ~4.5–5.0), influencing ionization and binding to biological targets .

- Methyl groups at positions 1 and 2 in the target compound reduce steric hindrance compared to bulkier substituents (e.g., cyclohexyl) .

Antimicrobial Activity

- coli and S. aureus, comparable to ciprofloxacin .

- 6,8-Difluoro-piperazinyl derivative (CAS 100276-37-7) shows potent inhibition of bacterial DNA gyrase (IC₅₀ = 0.1 µM) .

Anticancer Activity

- 1-Cyclohexyl derivative (CAS 135906-00-2) inhibits c-Met kinase (IC₅₀ = 50 nM), a target in breast and lung cancers .

- The target compound’s 1,2-dimethyl groups may enhance binding to topoisomerase II, though specific IC₅₀ data are pending .

Analgesic Activity

- 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (e.g., 4-benzylamino analogues) exhibit ED₅₀ = 10–20 mg/kg in rodent pain models, linked to COX-2 inhibition .

Biologische Aktivität

1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid, also known as 1,2-Dimethylquinolin-4-one-3-carboxylic acid, is a heterocyclic compound with significant biological activity. This compound has garnered attention in medicinal chemistry due to its interactions with various biomolecules and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 217.22 g/mol. The compound features a quinoline core structure, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 1,2-Dimethyl-4-oxoquinoline-3-carboxylic acid |

| CAS Number | 73281-83-1 |

Target Enzymes

This compound primarily acts as an inhibitor of DNA gyrase and topoisomerases , which are essential enzymes involved in DNA replication and transcription.

Mode of Action

The compound functions as a strand transfer inhibitor of HIV-1 integrase , disrupting the viral life cycle by preventing the integration of viral DNA into the host genome. This mechanism highlights its potential in antiviral therapies, particularly against HIV.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance:

- Antibacterial Activity : A study found that modifications at the 5-position of the quinoline nucleus enhanced antibacterial efficacy against Gram-positive bacteria such as Streptococcus pneumoniae. The compound showed notable in vitro and in vivo effectiveness against both Gram-positive and Gram-negative bacteria .

Antiviral Activity

In vitro studies have also indicated that this compound possesses anti-HBV (Hepatitis B Virus) activity. Compounds structurally similar to this compound were shown to inhibit HBV replication effectively at concentrations around 10 µM .

Study on Antibacterial Efficacy

A notable case study involved the synthesis and testing of various substituted quinoline derivatives. Among these, one derivative demonstrated potent antibacterial activity against Streptococcus pneumoniae and was effective in treating systemic infections caused by both Gram-positive and Gram-negative bacteria .

Study on Antiviral Efficacy

Another study focused on the antiviral properties of related quinoline derivatives. The results indicated that certain modifications could enhance the inhibition of HBV replication, suggesting that structural variations could lead to improved therapeutic agents against viral infections .

Q & A

Q. What are the common synthetic routes for 1,4-Dihydro-1,2-dimethyl-4-oxo-3-quinolinecarboxylic acid?

The synthesis typically involves cyclocondensation of substituted anilines with β-keto esters or via Gould-Jacobs reactions. Key intermediates include ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, where methyl groups are introduced at the 1- and 2-positions through alkylation or substitution reactions. For example, cyclopropane-substituted analogs are synthesized by reacting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with dimethyl sulfate under controlled basic conditions .

Q. How is structural characterization performed for this compound?

Characterization relies on spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm methyl group positions and quinolone ring structure.

- IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated for related 4-oxo-1,4-dihydroquinoline derivatives .

Q. What is the primary mechanism of antibacterial activity for this compound?

Like other quinolones, it inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. The 3-carboxylic acid group is critical for binding to the enzyme-DNA complex, while methyl substitutions at positions 1 and 2 influence bacterial permeability and resistance profiles .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Q. What structural modifications enhance antibacterial efficacy?

SAR studies reveal:

Q. How to address contradictions in reported antibacterial efficacy data?

Discrepancies may arise from:

- Substituent positional isomerism (e.g., 6- vs. 8-fluoro derivatives).

- Assay variability : Standardize MIC testing using CLSI guidelines.

- Resistance mechanisms : Validate results against isogenic bacterial strains with defined mutations .

Q. What strategies mitigate stability issues during storage?

Q. How is crystallography used to resolve structural ambiguities?

Single-crystal X-ray diffraction confirms:

- Planarity of the quinolone ring.

- Hydrogen-bonding interactions between the 4-oxo and 3-carboxylic acid groups.

- Tautomeric forms (keto vs. enol) in solid-state structures .

Q. What methods identify metabolic byproducts in pharmacokinetic studies?

Q. How to evaluate bacterial resistance development against this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.